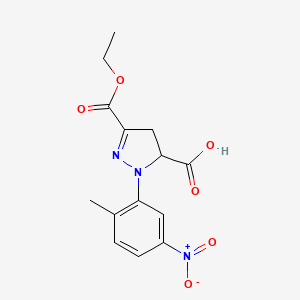

3-(Ethoxycarbonyl)-1-(2-methyl-5-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Ethoxycarbonyl)-1-(2-methyl-5-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C14H15N3O6 and its molecular weight is 321.28 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 321.09608521 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-(Ethoxycarbonyl)-1-(2-methyl-5-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, structure-activity relationship (SAR), and relevant case studies.

The molecular formula of the compound is C12H14N2O4, with a molecular weight of 250.25 g/mol. The compound features a pyrazole ring substituted with an ethoxycarbonyl group and a nitrophenyl moiety, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl acetoacetate with hydrazine derivatives followed by nitration of the phenyl group. This multi-step synthesis allows for the introduction of various substituents that can modulate biological activity.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing primarily on its anti-inflammatory, antimicrobial, and anticancer properties.

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. A study demonstrated that certain pyrazole derivatives could reduce edema in animal models by inhibiting COX-2 activity .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been documented extensively. In vitro studies have shown that this compound exhibits significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

Anticancer Activity

Several studies have highlighted the anticancer properties of pyrazole derivatives. For example, compounds related to this compound have shown cytotoxic effects against cancer cell lines such as HeLa and MCF-7. The SAR analysis suggests that the presence of the nitro group enhances cytotoxicity by generating reactive oxygen species (ROS) within cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key observations include:

- Nitro Substitution : The presence of a nitro group at the 2-position on the phenyl ring significantly enhances antimicrobial and anticancer activities.

- Ethoxycarbonyl Group : This moiety appears to stabilize the compound and improve its solubility in biological systems.

| Substituent | Effect on Activity |

|---|---|

| Nitro Group | Increases cytotoxicity |

| Ethoxycarbonyl Group | Enhances solubility and stability |

| Pyrazole Ring | Fundamental for biological activity |

Case Studies

Several case studies provide insights into the efficacy and mechanisms of action:

- Anti-inflammatory Study : A study involving animal models demonstrated that a related pyrazole derivative significantly reduced paw edema induced by carrageenan, suggesting effective anti-inflammatory properties .

- Anticancer Efficacy : In vitro tests revealed that this compound exhibited an IC50 value of 15 µM against MCF-7 breast cancer cells, indicating potent anticancer activity .

- Antimicrobial Testing : A series of tests against clinical isolates showed that this compound had a minimum inhibitory concentration (MIC) as low as 32 µg/mL against resistant strains of Staphylococcus aureus .

Scientific Research Applications

The compound 3-(Ethoxycarbonyl)-1-(2-methyl-5-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and agricultural sciences. This article explores its applications, synthesizing methods, and relevant case studies.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been studied for their effectiveness against various bacterial strains. A study demonstrated that modifications in the pyrazole structure could lead to enhanced antibacterial activity against resistant strains of bacteria .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazoles is well-documented. Compounds with similar structures have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. This suggests that this compound could be explored further as a therapeutic agent for inflammatory diseases .

Anticancer Activity

Recent studies have highlighted the anticancer properties of certain pyrazole derivatives. The compound under consideration may interfere with cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further research is needed to elucidate its specific pathways and efficacy against different cancer types.

Pesticidal Activity

The compound has shown promise as a pesticide due to its ability to disrupt metabolic processes in pests. Pyrazole derivatives are frequently employed as insecticides, targeting specific pathways in insects while minimizing effects on non-target organisms. Studies suggest that compounds with similar structures can effectively control pest populations while being environmentally safer than traditional pesticides .

Plant Growth Regulators

Some pyrazole derivatives are investigated for their role as plant growth regulators. They can influence plant growth by modulating hormonal pathways or enhancing stress resistance. This application is particularly relevant in sustainable agriculture practices where chemical inputs need to be minimized.

Synthesis Overview

The synthesis of this compound typically involves several steps:

- Formation of the pyrazole ring through condensation reactions.

- Introduction of the ethoxycarbonyl group via esterification.

- Substitution reactions to add the nitrophenyl moiety.

Case Study: Synthesis Protocol

A documented synthesis protocol outlines the following steps:

- Combine appropriate starting materials under controlled conditions.

- Utilize catalysts to facilitate reactions.

- Purify the final product through recrystallization or chromatography techniques.

This method has been optimized for yield and purity, demonstrating the compound's feasibility for large-scale production.

Properties

IUPAC Name |

5-ethoxycarbonyl-2-(2-methyl-5-nitrophenyl)-3,4-dihydropyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O6/c1-3-23-14(20)10-7-12(13(18)19)16(15-10)11-6-9(17(21)22)5-4-8(11)2/h4-6,12H,3,7H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEUOJSVTZBBBPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(C1)C(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.